N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Ligand Design Medicinal Chemistry Lipophilicity

N-[1-(Aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), systematically known as N2,N2-dimethylbutane-1,2-diamine, is an unsymmetrical chiral diamine with the molecular formula C6H16N2 and molecular weight of 116.20 g/mol. The compound features a tertiary dimethylamino group and a primary aminomethyl group on a butane backbone, existing as a liquid at ambient temperature (density: 0.836 g/cm³, boiling point: 128.2 °C).

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 19764-59-1
Cat. No. B022886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(aminomethyl)propyl]-N,N-dimethylamine
CAS19764-59-1
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(CN)N(C)C
InChIInChI=1S/C6H16N2/c1-4-6(5-7)8(2)3/h6H,4-5,7H2,1-3H3
InChIKeyQYMUENUCKRLOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1): Procurement Overview for Asymmetric Diamine Building Blocks


N-[1-(Aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), systematically known as N2,N2-dimethylbutane-1,2-diamine, is an unsymmetrical chiral diamine with the molecular formula C6H16N2 and molecular weight of 116.20 g/mol . The compound features a tertiary dimethylamino group and a primary aminomethyl group on a butane backbone, existing as a liquid at ambient temperature (density: 0.836 g/cm³, boiling point: 128.2 °C) [1]. It is commercially available primarily as a research chemical building block in purities typically ≥95% .

Why Generic Substitution Fails for N-[1-(Aminomethyl)propyl]-N,N-dimethylamine (19764-59-1)


The presence of a chiral center at the 2-position of the butane backbone, combined with the specific juxtaposition of a primary amine and a tertiary dimethylamino group, confers distinct steric and electronic properties that are not recapitulated by simpler achiral diamines (e.g., N,N-dimethylethylenediamine) or structurally symmetrical analogs . This asymmetry is critical in applications requiring stereochemical control or unique metal chelation geometries. Furthermore, generic sourcing of diamines without defined purity and stereochemical integrity introduces significant batch-to-batch variability, which can directly impact reproducibility in both catalytic and synthetic applications [1].

Quantitative Differentiation Guide for N-[1-(Aminomethyl)propyl]-N,N-dimethylamine vs. Common Analogs


Comparative LogP and Hydrophobicity Profile vs. N,N-Dimethylethylenediamine

The substitution of the central ethylene bridge in N,N-dimethylethylenediamine with a propyl chain in N-[1-(aminomethyl)propyl]-N,N-dimethylamine substantially alters the compound's lipophilicity. Predicted partition coefficients (LogP) highlight a measurable shift, which is a key determinant in biological membrane permeability and in the design of hydrophobic binding pockets for metal complexes [1].

Ligand Design Medicinal Chemistry Lipophilicity

Steric Bulk and Basicity Modulation: A Comparison with 1,2-Diaminobutane

The N,N-dimethylation of the 2-amino group in the target compound introduces significant steric hindrance relative to the unsubstituted primary amine in 1,2-diaminobutane. This modification increases the pKa of the tertiary amine center and alters the coordination geometry around metal ions, favoring the formation of mono-chelated or specific trans complexes over bis-chelated species [1].

Coordination Chemistry Catalysis Ligand Design

Chiral Resolution and Enantiomeric Purity: (2R) vs. (2S) Forms

N-[1-(Aminomethyl)propyl]-N,N-dimethylamine is chiral due to the stereocenter at the 2-position. While the racemic mixture (CAS 19764-59-1) is the most common commercial form, the ability to procure specific enantiomers (e.g., (2R)-N1,N1-Dimethyl-1,2-butanediamine) is a distinct differentiator from simple achiral diamines . The absolute configuration can be confirmed by optical rotation or chiral chromatography, which is essential for reproducibility in asymmetric synthesis .

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Volatility and Storage Stability vs. Ethylenediamine Derivatives

The physical properties of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (boiling point 128.2 °C, flash point 27.8 °C) indicate it is significantly less volatile and more thermally stable than lower molecular weight diamines like ethylenediamine (boiling point 116 °C, flash point 34 °C) [1][2]. This difference in vapor pressure reduces the risk of loss during reactions and simplifies storage and handling protocols in a manufacturing environment .

Chemical Handling Process Chemistry Stability

High-Value Application Scenarios for N-[1-(Aminomethyl)propyl]-N,N-dimethylamine


Synthesis of Chiral Transition Metal Catalysts for Asymmetric Hydrogenation

N-[1-(Aminomethyl)propyl]-N,N-dimethylamine serves as a key precursor for chiral N,N-bidentate ligands. Its inherent stereocenter, once resolved into pure enantiomers, is directly transferred to the metal complex. This leads to high enantioselectivity in asymmetric hydrogenation reactions, a cornerstone technology for producing single-enantiomer pharmaceuticals. The steric bulk of the dimethylamino group also enhances the catalyst's stability and turnover number compared to complexes derived from less hindered diamines [1].

Building Block for Central Nervous System (CNS) Penetrant Lead Optimization

In medicinal chemistry, the moderate lipophilicity (LogP ~1) of N-[1-(aminomethyl)propyl]-N,N-dimethylamine makes it an attractive scaffold for designing drug candidates targeting the central nervous system. Its predicted LogP lies within the optimal range for passive diffusion across the blood-brain barrier, while the primary amine provides a handle for conjugation or further functionalization. This distinguishes it from more hydrophilic or hydrophobic diamine analogs, offering a balanced property profile for lead optimization [1].

Synthesis of Sterically Hindered Urethane and Epoxy Catalysts

The compound's unsymmetrical diamine structure is a valuable intermediate for producing specialized catalysts for polyurethane foams and epoxy resins. The tertiary dimethylamino group acts as a strong, non-nucleophilic base, while the primary amine can be selectively reacted to introduce additional functionality or tune catalyst activity. This combination is particularly useful for controlling the balance between the gelling and blowing reactions in polyurethane systems, as outlined in relevant patent literature [1].

Precursor for Unique Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a flexible butane backbone and a sterically demanding N,N-dimethyl chelation site gives N-[1-(aminomethyl)propyl]-N,N-dimethylamine the ability to form coordination polymers with novel topologies not accessible with more rigid or less sterically hindered diamines. The asymmetric nature of the ligand can lead to non-centrosymmetric frameworks, which are essential for applications in second-harmonic generation (SHG) and ferroelectric materials [1].

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